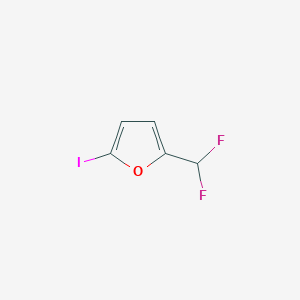
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid (DZCP) is a cyclic diazepine derivative that has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. DZCP is a synthetic organic compound that can be synthesized through a variety of methods. The compound has been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid is still not fully understood. However, it is believed that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid acts by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by binding to certain receptors, such as the G protein-coupled receptor 55 (GPR55). In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes and receptors. Additionally, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-inflammatory and anti-tumor activities. The main limitation of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Future Directions
The potential applications of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid are still being explored, and there are many potential future directions for research. These include further investigation of the mechanisms of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid, as well as its potential use in the treatment of a variety of diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of cardiovascular diseases, such as atherosclerosis, hypertension, and congestive heart failure. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the development of new drugs and drug delivery systems.
Synthesis Methods
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,3-diazabicyclo[3.3.1]nonane (DBN). The reaction of cyclopropanecarboxylic acid with DABCO or DBN yields the desired 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 25°C.
Scientific Research Applications
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. In vitro studies have shown that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid involves the reaction of cyclopropanecarboxylic acid with 1,4-diazepane in the presence of a suitable reagent.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "1,4-diazepane" ], "Reaction": [ "To a solution of cyclopropanecarboxylic acid in a suitable solvent, add 1,4-diazepane and a suitable reagent such as DCC or EDC.", "Stir the reaction mixture at room temperature for several hours until completion.", "Filter the reaction mixture to remove any precipitate and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization or column chromatography to obtain 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid." ] } | |
CAS RN |
1692450-72-8 |
Product Name |
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid |
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



